Product packaging for Acetophenone, 3-propyl-(5CI)(Cat. No.:CAS No. 717918-70-2)

Acetophenone, 3-propyl-(5CI)

Cat. No.: B13896104
CAS No.: 717918-70-2
M. Wt: 162.23 g/mol
InChI Key: UQWHVBJAAMMMPO-UHFFFAOYSA-N
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Description

Significance and Context within Aromatic Ketone Chemistry

Aromatic ketones are a cornerstone of organic chemistry, characterized by a ketone functional group attached to an aromatic ring. smolecule.comrsc.org This structural motif imparts unique electronic and steric properties, making them versatile intermediates in a vast array of chemical transformations. hmdb.ca The carbonyl group's reactivity allows for nucleophilic additions and condensations, while the aromatic ring can undergo electrophilic substitutions. chemrxiv.org The stability of aromatic ketones is generally greater than their aliphatic counterparts due to electron delocalization between the aromatic ring and the carbonyl group. smolecule.com

Acetophenone (B1666503), the parent compound of the series, is the simplest aromatic ketone and serves as a fundamental building block in the synthesis of numerous pharmaceuticals, agrochemicals, and polymers. mdpi.com The introduction of an alkyl substituent, such as the propyl group in Acetophenone, 3-propyl-(5CI), modifies the molecule's physical and chemical properties. The position of this substituent on the aromatic ring is crucial in determining its reactivity and biological activity. The "3-propyl" designation indicates that the propyl group is attached to the meta position of the benzene (B151609) ring relative to the acetyl group. This substitution pattern influences the electronic environment of the aromatic ring and the steric accessibility of the ketone, thereby distinguishing its chemical behavior from its ortho (2-propyl) and para (4-propyl) isomers.

Historical Perspectives on Propylacetophenone Class Synthesis and Investigation

The synthesis of acetophenone derivatives is historically rooted in the development of the Friedel-Crafts acylation reaction in the late 19th century. quora.comchemguide.co.uk This powerful method allows for the direct introduction of an acyl group onto an aromatic ring using a Lewis acid catalyst, most commonly aluminum chloride. quora.comlibretexts.org The reaction of an appropriate acyl chloride or anhydride (B1165640) with an aromatic substrate remains a primary route for the synthesis of aromatic ketones. organic-chemistry.org

The investigation of specific propylacetophenone isomers likely emerged from systematic studies on the influence of alkyl substituents on the properties and reactivity of aromatic compounds. Early research would have focused on the directing effects of the acetyl and propyl groups in electrophilic aromatic substitution reactions and the influence of substitution patterns on physical properties such as boiling point and solubility.

A common synthetic approach to preparing a specific isomer like 3-propylacetophenone would involve a multi-step process to ensure the desired regiochemistry. Direct Friedel-Crafts acylation of propylbenzene (B89791) would yield a mixture of isomers, with the para-substituted product typically predominating due to steric and electronic factors. Therefore, historical and contemporary syntheses would likely employ strategies where one substituent is introduced first, followed by a reaction that directs the second substituent to the desired position, or through the chemical modification of a pre-existing, appropriately substituted aromatic ring. For instance, a common strategy involves the synthesis of a substituted acetophenone followed by the introduction or modification of the propyl group. smolecule.com

Scope and Objectives of Academic Inquiry on Acetophenone, 3-propyl-(5CI)

Academic inquiry into Acetophenone, 3-propyl-(5CI) and related compounds is driven by several key objectives. A primary focus is the development of efficient and regioselective synthetic methodologies. Researchers continuously seek to improve upon classical methods like the Friedel-Crafts acylation to achieve higher yields, milder reaction conditions, and greater isomeric purity.

Another significant area of investigation is the exploration of the compound's potential as a building block in the synthesis of more complex molecules with valuable biological or material properties. For example, substituted acetophenones are precursors to chalcones, a class of compounds with a wide range of pharmacological activities, including antimalarial and anti-inflammatory properties. smolecule.comchemrxiv.org Studies on mono- and diprenylated acetophenones have demonstrated their potential as antimalarial agents, suggesting that other alkyl-substituted acetophenones like the 3-propyl derivative could be of interest in medicinal chemistry research. chemrxiv.orgresearchgate.net

Furthermore, detailed characterization of the physicochemical properties of Acetophenone, 3-propyl-(5CI) is a fundamental objective. This includes spectroscopic analysis (NMR, IR, Mass Spectrometry) to elucidate its structure and electronic properties. This data is essential for understanding its reactivity and for quality control in its synthesis and use as a chemical intermediate. While extensive research on this specific isomer is not widely published, the principles of aromatic chemistry and the study of related compounds provide a strong framework for its scientific investigation.

Chemical and Physical Properties of Acetophenone, 3-propyl-(5CI)

PropertyValue
CAS Number 717918-70-2
Molecular Formula C₁₁H₁₄O
Molecular Weight 162.23 g/mol
IUPAC Name 1-(3-propylphenyl)ethan-1-one

This table is based on available data and may be subject to revision as more research becomes available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O B13896104 Acetophenone, 3-propyl-(5CI) CAS No. 717918-70-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

717918-70-2

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

1-(3-propylphenyl)ethanone

InChI

InChI=1S/C11H14O/c1-3-5-10-6-4-7-11(8-10)9(2)12/h4,6-8H,3,5H2,1-2H3

InChI Key

UQWHVBJAAMMMPO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=CC=C1)C(=O)C

Origin of Product

United States

Advanced Synthetic Methodologies for Acetophenone, 3 Propyl 5ci and Its Derivatization

Regioselective Synthesis Strategies for 3-Propylacetophenone

The synthesis of 3-propylacetophenone, also known by its 5CI name Acetophenone (B1666503), 3-propyl-, presents a notable challenge in regioselectivity. The primary difficulty arises from the directing effects of the alkyl group on the benzene (B151609) ring during electrophilic aromatic substitution reactions like Friedel-Crafts acylation.

Catalytic Approaches in Acetophenone, 3-Propyl-(5CI) Formation

Direct Friedel-Crafts acylation of propylbenzene (B89791) with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) is a common approach. However, this method typically yields a mixture of isomers. The propyl group is an ortho-, para-director, meaning it activates these positions for electrophilic attack. Consequently, the primary products are 2-propylacetophenone and 4-propylacetophenone, with the desired 3-propylacetophenone being a minor product.

To enhance the yield of the meta-substituted product, alternative catalytic strategies can be employed. While specific high-yield catalytic methods for the direct synthesis of 3-propylacetophenone are not extensively documented in readily available literature, related methodologies for achieving meta-substitution offer potential pathways. For instance, in other aromatic systems, the choice of catalyst and reaction conditions can influence regioselectivity. The use of bulky catalysts might sterically hinder ortho-substitution, but this typically favors the para-product over the meta-product.

A more practical catalytic approach involves a multi-step sequence where the substitution pattern is established before the final acylation or alkylation step.

Multi-Step Reaction Sequences and Intermediate Compounds

Due to the challenges in direct meta-acylation, multi-step syntheses are often the more viable routes to obtaining 3-propylacetophenone with good purity. These methods strategically introduce functional groups that direct subsequent reactions to the desired positions.

One effective multi-step strategy involves:

Nitration of Acetophenone: Acetophenone is first nitrated. The acetyl group is a meta-director, leading to the formation of 3-nitroacetophenone.

Reduction of the Nitro Group: The nitro group of 3-nitroacetophenone is then reduced to an amino group, forming 3-aminoacetophenone.

Diazotization and Propylation: The amino group is converted to a diazonium salt, which can then be subjected to reactions to introduce the propyl group. However, a more common and reliable approach is to use a Sandmeyer-type reaction or a modification thereof. A more direct route from a related intermediate would be the reduction of 3-nitroacetophenone to 3-aminoacetophenone, followed by diazotization and subsequent reaction, though direct propylation at this stage is complex.

A more common and reliable multi-step synthesis starts with a different precursor:

Acylation of a Substituted Benzene: A starting material with a meta-directing group that can be later converted to a propyl group is chosen. For example, starting with 3-bromoacetophenone. orgsyn.org

Cross-Coupling Reaction: The 3-bromoacetophenone can undergo a cross-coupling reaction, such as a Suzuki or Kumada coupling, with a propyl-containing organometallic reagent to form 3-propylacetophenone.

Another well-established method avoids the issues of Friedel-Crafts alkylation by performing acylation first:

Friedel-Crafts Acylation of Benzene: Benzene is first acylated with propanoyl chloride to form propiophenone (B1677668). researchgate.net This avoids the polyalkylation issues associated with Friedel-Crafts alkylation. quora.com

Reduction: The ketone of propiophenone is then reduced to a propyl group, for example, through a Wolff-Kishner or Clemmensen reduction, to yield n-propylbenzene. researchgate.netdoubtnut.com

Acylation of n-Propylbenzene: The resulting n-propylbenzene is then acetylated. As mentioned, this step suffers from poor regioselectivity for the meta position.

A more controlled synthesis involves starting with a molecule that already has substituents in the desired 1,3-relationship. For instance, the synthesis of 3-hydroxyacetophenone can be achieved by the sulfonation of acetophenone, followed by alkali fusion of the resulting 3-sulfonic acetophenone. google.com This 3-hydroxyacetophenone could then potentially be converted to 3-propylacetophenone, though this would involve multiple additional steps.

Intermediate Compound Role in Synthesis
3-NitroacetophenoneKey intermediate where the nitro group directs meta.
3-AminoacetophenoneFormed by reduction of the nitro group; a precursor for diazotization.
3-BromoacetophenoneA precursor for cross-coupling reactions to introduce the propyl group. orgsyn.org
PropiophenoneAn intermediate formed by the acylation of benzene, which is then reduced to n-propylbenzene. researchgate.net
n-PropylbenzeneThe direct precursor for acylation, although it leads to a mixture of isomers. researchgate.netquora.com

Chemo- and Regioselectivity Challenges in Propylacetophenone Synthesis

The primary challenge in synthesizing 3-propylacetophenone is overcoming the inherent directing effects of the substituents on the benzene ring.

Regioselectivity in Friedel-Crafts Reactions: The propyl group, being an electron-donating alkyl group, is an ortho-, para-director for electrophilic aromatic substitution. This makes the direct acylation of propylbenzene an inefficient method for producing the meta-isomer. The acetyl group, being an electron-withdrawing group, is a meta-director. Therefore, introducing the propyl group to acetophenone via a Friedel-Crafts alkylation would also be challenging, as the acetyl group deactivates the ring, making the reaction difficult, and would still face issues with regiocontrol if any reaction did occur.

Chemoselectivity: In multi-step syntheses, chemoselectivity becomes crucial. For example, when reducing a molecule containing both a nitro and a ketone group, selective reduction of the nitro group without affecting the ketone is necessary. Similarly, when performing reactions on the aromatic ring, the reactivity of the acetyl group's alpha-protons must be considered to avoid unwanted side reactions.

Overcoming these challenges often requires carefully planned multi-step synthetic routes that utilize the directing effects of various functional groups to build the desired substitution pattern before introducing the final moieties.

Functionalization and Derivatization of the Acetophenone, 3-Propyl-(5CI) Core

The 3-propylacetophenone molecule offers two primary sites for further chemical modification: the acetyl moiety and the aromatic ring.

Modifications of the Acetyl Moiety

The ketone and the adjacent methyl group of the acetyl moiety are reactive and can be modified through various reactions:

Reduction: The ketone can be reduced to a secondary alcohol, 1-(3-propylphenyl)ethanol, using reducing agents like sodium borohydride.

Oxidation: The methyl group of the acetyl moiety can be oxidized to a carboxylic acid via the haloform reaction (using sodium hypohalite), yielding 3-propylbenzoic acid.

Alpha-Halogenation: The methyl protons are acidic and can be substituted with halogens under acidic or basic conditions.

Condensation Reactions: The alpha-protons can be deprotonated to form an enolate, which can then participate in aldol (B89426) condensations with aldehydes or ketones to form α,β-unsaturated ketones (chalcones). smolecule.com

Reaction Type Reagents Product Functional Group
ReductionNaBH₄Secondary Alcohol
Oxidation (Haloform)NaOH, I₂Carboxylic Acid
Alpha-HalogenationBr₂, H⁺ or OH⁻Alpha-halo Ketone
Aldol CondensationAldehyde/Ketone, Baseα,β-Unsaturated Ketone

Aromatic Ring Functionalization and Substitution Patterns

Further substitution on the aromatic ring of 3-propylacetophenone is directed by the two existing substituents. The propyl group is an activating ortho-, para-director, while the acetyl group is a deactivating meta-director. Their combined influence will determine the position of a new electrophilic attack.

The positions ortho to the propyl group are 2 and 4. The positions meta to the acetyl group are 2 and 6 (relative to the acetyl group, which is at position 1). The positions are numbered as follows: 1-acetyl, 3-propyl. The available positions for substitution are 2, 4, 5, and 6.

Position 2: Ortho to the propyl group and meta to the acetyl group. Both groups direct to this position.

Position 4: Ortho to the propyl group and para to the acetyl group. The ortho-directing effect of the propyl group and the deactivating effect of the acetyl group are in opposition here.

Position 5: Para to the propyl group and meta to the acetyl group. Both groups direct to this position.

Position 6: Ortho to the acetyl group and meta to the propyl group. This position is sterically hindered and deactivated by the acetyl group.

Therefore, electrophilic substitution on 3-propylacetophenone is most likely to occur at positions 2 and 5, which are activated by the propyl group and directed by the acetyl group. The exact ratio of products would depend on the specific electrophile and reaction conditions. For example, nitration or halogenation would likely yield a mixture of 2-substituted and 5-substituted-3-propylacetophenone derivatives.

Synthesis of Structurally Related Analogs and Hybrids

The core structure of 3-propylacetophenone serves as a versatile scaffold for the development of a diverse range of analogs and hybrid molecules. By targeting the carbonyl group and the aromatic ring, chemists can introduce various functionalities to modulate the compound's physicochemical and biological properties.

Dioxolane Ring Formation and Protection Strategies

The protection of the carbonyl group in acetophenone derivatives is a critical step in multi-step syntheses to prevent unwanted side reactions. The formation of a 1,3-dioxolane (B20135) ring is a common and effective strategy for this purpose. organic-chemistry.org This method involves the reaction of the ketone with a 1,2-diol, typically ethylene (B1197577) glycol, in the presence of an acid catalyst. organic-chemistry.orgchemicalbook.com

Standard procedures often employ a Brønsted acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid catalyst in a solvent such as toluene. organic-chemistry.org To drive the equilibrium towards the formation of the ketal, water is continuously removed from the reaction mixture, often using a Dean-Stark apparatus. organic-chemistry.org The resulting cyclic acetals are stable to a wide range of nucleophiles and bases. organic-chemistry.org

A variety of catalysts can be employed to facilitate this transformation under mild conditions. For instance, cerium(III) trifluoromethanesulfonate (B1224126) has been shown to be effective for the conversion of hydroxyacetophenones into their corresponding cyclic acetals. organic-chemistry.org Other notable catalysts include iodine, which allows for the protection of aldehydes and ketones as their thioacetals under mild conditions. organic-chemistry.org

Deprotection to regenerate the carbonyl group is typically achieved through acid-catalyzed hydrolysis in the presence of water. organic-chemistry.org

Table 1: Catalysts and Conditions for Dioxolane Formation on Ketones

Catalyst SystemSubstrate ScopeKey Features
p-Toluenesulfonic acid / Toluene (reflux)General ketones and aldehydesStandard method with Dean-Stark trap for water removal. organic-chemistry.org
Cerium(III) trifluoromethanesulfonateHydroxyacetophenonesMild reaction conditions.
IodineAldehydes and ketonesForms thioacetals under mild conditions. organic-chemistry.org
Montmorillonite K10Aromatic aldehydesGood yields and short reaction times. nih.gov
Tetrazole-Bearing Acetophenone Derivatives

Tetrazole moieties are recognized as important bioisosteres of carboxylic acids and are prevalent in a number of pharmaceutical agents. The most common method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097), often sodium azide. scielo.br

This transformation can be facilitated by various catalysts. For example, the use of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) in DMSO has been reported as an efficient and environmentally friendly catalytic system for the cycloaddition of various aryl and alkyl nitriles with sodium azide, affording tetrazoles in good to excellent yields under mild conditions. scielo.br Another effective catalyst system involves the use of zinc(II) chloride with sodium azide in alcohols like isopropanol. organic-chemistry.org

A relevant example is the synthesis of 5-(3-(4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy) propylthio)phenyl)-3-oxopropyl)-1H-tetrazole. prepchem.com In this multi-step synthesis, a nitrile precursor is treated with tri-n-butyltin azide in refluxing THF to afford the desired tetrazole derivative. prepchem.com This example highlights the compatibility of the tetrazole formation reaction with a complex molecule containing a propyl-substituted acetophenone-like moiety.

Table 2: Synthetic Approaches to Tetrazole-Bearing Acetophenones

Starting MaterialKey ReagentsProduct Type
Aryl or alkyl nitrileSodium azide, CuSO₄·5H₂O in DMSO5-substituted-1H-tetrazole scielo.br
Aryl or alkyl nitrileSodium azide, Zinc(II) chloride in isopropanol5-substituted-1H-tetrazole organic-chemistry.org
Complex nitrile precursorTri-n-butyltin azide in THFSubstituted phenacyl-1H-tetrazole prepchem.com

To synthesize a tetrazole derivative directly from Acetophenone, 3-propyl-(5CI), a multi-step sequence would be necessary. This would typically involve the conversion of the acetyl group or another functional group on the aromatic ring into a nitrile, which can then undergo the cycloaddition reaction with an azide source.

Amino- and Hydroxy-Substituted Propylacetophenones

The introduction of amino and hydroxy groups onto the propylacetophenone scaffold can significantly impact its properties.

Amino-Substituted Derivatives:

A common route to aminoacetophenones involves the reduction of the corresponding nitroacetophenones. For instance, 3-aminoacetophenone can be synthesized by the reduction of 3-nitroacetophenone. prepchem.com This reduction can be achieved using various methods, including catalytic hydrogenation with Raney nickel under pressure or using iron powder in an acidic medium. A continuous flow process for the nitration of acetophenone followed by reduction to m-aminoacetophenone has also been developed, offering high yield and purity. google.com

A synthetic method for 3-aminoacetophenone has been described involving the hydrogenation of 3-nitroacetophenone in methanol (B129727) using a catalyst and an additive, which is reported to be high-yielding and have a simple process. patsnap.com

Hydroxy-Substituted Derivatives:

The synthesis of hydroxy-substituted acetophenones can be achieved through various methods, including the Fries rearrangement of phenyl acetate (B1210297) derivatives or the Friedel-Crafts acylation of phenols. In the context of the synthesis of 5-(3-(4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy) propylthio)phenyl)-3-oxopropyl)-1H-tetrazole, a hydroxy group is present on the acetophenone-like core, indicating that such substitutions are synthetically accessible. prepchem.com

Emerging Synthetic Techniques (e.g., Electrosynthesis)

Electrosynthesis is emerging as a powerful and sustainable tool in organic synthesis, often avoiding the need for harsh reagents and offering unique reactivity. gre.ac.uk In the context of acetophenone derivatives, electrochemical methods can be applied for various transformations.

Electrochemical reduction of α-bromoacetophenone in the presence of a titanium catalyst has been demonstrated to yield acetophenone. prepchem.com This indicates the potential for electrosynthesis in dehalogenation reactions of substituted acetophenones.

While specific examples of the electrosynthesis of Acetophenone, 3-propyl-(5CI) or its direct derivatives are not yet widely reported, the principles of electrochemical reactions, such as reduction of functional groups or coupling reactions, are applicable. Future research may explore the direct electrochemical modification of the propylacetophenone scaffold.

Mechanistic Investigations and Reaction Pathways of Acetophenone, 3 Propyl 5ci

Reactivity Profiling of the Carbonyl Group

The carbonyl group (C=O) is the most prominent functional group in 3-propylacetophenone and the primary site for nucleophilic attack. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, renders the carbonyl carbon highly electrophilic. ncert.nic.inmasterorganicchemistry.com

The principal reaction mechanism at the carbonyl carbon is nucleophilic addition. ncert.nic.in In this process, a nucleophile attacks the electrophilic carbon, causing the pi (π) bond to break and pushing the electrons onto the oxygen atom. This results in the formation of a tetrahedral alkoxide intermediate. ncert.nic.inlibretexts.org The hybridization of the carbonyl carbon changes from sp² to sp³ during this step. libretexts.orglibretexts.org In a subsequent step, the negatively charged oxygen is typically protonated by an acid or solvent to yield a neutral alcohol product. libretexts.orglibretexts.org

The reactivity of the carbonyl group can be influenced by both electronic and steric factors. The presence of the electron-donating propyl group on the aromatic ring slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted acetophenone (B1666503), thereby decreasing the rate of nucleophilic addition. masterorganicchemistry.com Steric hindrance from the adjacent methyl group and the substituted phenyl ring also plays a role in modulating the approach of nucleophiles. ncert.nic.in

Common nucleophilic addition reactions for ketones like 3-propylacetophenone include:

Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN), typically in the presence of a catalytic amount of base, yields a cyanohydrin. libretexts.org

Hemiacetal and Acetal Formation: In the presence of acid, alcohols add to the carbonyl group to form hemiacetals, which can then react with a second molecule of alcohol to produce stable acetals. libretexts.org

Addition of Ammonia Derivatives: Reagents like hydroxylamine (B1172632) (H₂NOH), hydrazine (B178648) (H₂NNH₂), and semicarbazide (B1199961) react with the carbonyl group to form oximes, hydrazones, and semicarbazones, respectively. These are typically crystalline solids and are useful for the characterization of ketones. ncert.nic.in

Summary of Nucleophilic Addition Reactions at the Carbonyl Group
NucleophileProduct TypeGeneral Conditions
Cyanide (CN⁻)CyanohydrinHCN, catalytic base (e.g., KCN)
Alcohol (R'OH)Hemiacetal / AcetalAcid catalysis
Hydroxylamine (NH₂OH)OximeMild acid catalysis
Hydrazine (NH₂NH₂)HydrazoneMild acid catalysis

Aromatic Ring Reactivity: Electrophilic and Nucleophilic Pathways

The benzene (B151609) ring of 3-propylacetophenone can undergo substitution reactions, primarily through electrophilic pathways. The reactivity and orientation of incoming electrophiles are governed by the two substituents already present: the acetyl group (-COCH₃) and the propyl group (-CH₂CH₂CH₃).

Electrophilic Aromatic Substitution (EAS): The propyl group is an alkyl group, which acts as a weak activator and an ortho, para-director due to its electron-donating inductive effect (+I) and hyperconjugation. cognitoedu.orglibretexts.org Conversely, the acetyl group is a deactivating group and a meta-director because of its strong electron-withdrawing inductive (-I) and resonance (-R) effects, which pull electron density from the ring. cognitoedu.orglibretexts.org

Nucleophilic Aromatic Substitution (NAS): This type of reaction is generally unfavorable for 3-propylacetophenone. Nucleophilic aromatic substitution requires the presence of powerful electron-withdrawing groups to stabilize the negatively charged intermediate (Meisenheimer complex) and a good leaving group. The ring in 3-propylacetophenone is relatively electron-rich due to the activating propyl group and lacks a suitable leaving group, making it resistant to NAS.

Directing Effects of Substituents in 3-Propylacetophenone for EAS
SubstituentTypeDirecting InfluencePosition(s) Directed
Propyl (-C₃H₇)ActivatingOrtho, Para2, 4, 6
Acetyl (-COCH₃)DeactivatingMeta2, 5

Role of the Propyl Substituent in Modulating Reactivity

The n-propyl group, while seemingly simple, exerts a significant influence on the reactivity of both the carbonyl group and the aromatic ring through a combination of electronic and steric effects.

Electronic Effects: The propyl group is electron-donating via a positive inductive effect (+I).

On the Carbonyl Group: By pushing electron density towards the ring, it slightly reduces the partial positive charge on the carbonyl carbon. This makes the carbonyl group less electrophilic and thus less reactive towards nucleophiles compared to unsubstituted acetophenone. masterorganicchemistry.com

On the Aromatic Ring: The electron-donating nature of the propyl group increases the electron density of the benzene ring, particularly at the ortho and para positions. cognitoedu.orglibretexts.org This activates the ring for electrophilic aromatic substitution, making it more reactive than benzene itself, though less reactive than if the deactivating acetyl group were not present.

Steric Effects: The physical bulk of the propyl group can hinder the approach of reactants to adjacent sites.

On the Aromatic Ring: The propyl group sterically hinders the adjacent ortho position (position 2). This can lead to a preference for substitution at the less hindered para position (position 4) during electrophilic aromatic substitution reactions.

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving 3-propylacetophenone have not been extensively reported. However, valuable insights can be drawn from studies on acetophenone. For instance, the thermal decomposition of acetophenone is a homogeneous, first-order reaction that proceeds without evidence of reaction chains. royalsocietypublishing.org

Thermodynamic data for key reactions, such as reduction, provide information on reaction feasibility. The bioreduction of acetophenone to phenethyl alcohol has been modeled thermodynamically, with a calculated standard Gibbs free energy (ΔG°) of -0.11 kcal/mol at pH 7 and 25°C, indicating a favorable process. nih.gov Thermodynamic parameters for acetophenone itself are well-documented and provide a baseline for estimating the properties of its derivatives.

The Gibbs free energy equation, ΔG° = ΔH° - TΔS° , is fundamental to predicting the spontaneity of a reaction. ncert.nic.in The enthalpy (ΔH°), entropy (ΔS°), and temperature (T) all play critical roles. For many reactions, such as the addition to the carbonyl group, the breaking of a π-bond and the formation of two σ-bonds often results in a favorable enthalpy change.

Selected Thermodynamic Data for Acetophenone (for comparison)
PropertyValueConditionsReference
Standard Gibbs Free Energy of Formation (ΔfG°), liquid-26.6 kJ/mol298.15 K chemeo.com
Standard Enthalpy of Formation (ΔfH°), liquid-129.5 kJ/mol298.15 K chemeo.com
Standard Enthalpy of Formation (ΔfH°), gas-81.3 kJ/mol298.15 K chemeo.com
Standard Gibbs Free Energy of Reaction (ΔrG°), bioreduction-0.11 kcal/mol25 °C, pH 7 nih.gov

Radical Pathways and Photochemistry in Acetophenone, 3-Propyl-(5CI) Chemistry

Like other aryl alkyl ketones, 3-propylacetophenone is expected to have a rich photochemistry. Upon absorption of ultraviolet (UV) light, the molecule is promoted to an electronic excited state. nih.govphotochemcad.com The photochemistry of acetophenone is well-studied and serves as an excellent model. rsc.orgacs.orgacs.org

The primary photochemical event is often a Norrish Type I cleavage, which involves the homolytic cleavage of the carbon-carbon bond between the carbonyl group and the methyl group. This generates a benzoyl radical and a methyl radical. For 3-propylacetophenone, this would yield a 3-propylbenzoyl radical and a methyl radical.

Another significant pathway is the Norrish Type II reaction, which involves intramolecular hydrogen abstraction. For 3-propylacetophenone, the excited carbonyl oxygen can abstract a hydrogen atom from the γ-carbon of the propyl chain. This forms a biradical intermediate, which can then undergo cleavage to form ethene and 3'-methylacetophenone (B52093) or cyclize to form a cyclobutanol (B46151) derivative.

The efficiency of these photochemical processes is described by the quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed. The photochemistry of acetophenones often proceeds via a triplet excited state, which is formed from the initially generated singlet excited state through a process called intersystem crossing. rsc.org

Radical reactions can also be initiated at the benzylic position of the propyl group (the carbon atom attached to the benzene ring) under appropriate conditions, such as with radical initiators like N-bromosuccinimide (NBS) in the presence of light.

Metal-Catalyzed Transformations and Mechanisms

Transition-metal catalysis offers powerful tools for transforming molecules like 3-propylacetophenone. Palladium, rhodium, and other metals can catalyze a variety of reactions, including cross-coupling and C-H activation. thieme-connect.dewikipedia.org

Palladium-Catalyzed Reactions: Substituted acetophenones can participate in palladium-catalyzed reactions. For example, the carbonyl group can be completely removed through hydrodeoxygenation using a palladium catalyst on a porous organic polymer support. dtu.dk Furthermore, the α-position of the ketone can be involved in cross-coupling reactions. By first converting the ketone to an enol triflate or an N-tosylhydrazone, it can be coupled with various partners, such as aryl halides or boronic acids, in reactions like the Suzuki or Stille couplings. nih.gov The general catalytic cycle for these cross-coupling reactions involves three key steps: oxidative addition of the halide to the Pd(0) center, transmetalation with the organometallic partner, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. youtube.com

Rhodium-Catalyzed Reactions: Rhodium catalysts are particularly effective for C-H activation reactions. princeton.edunih.gov In reactions involving substituted acetophenones (often as their oxime derivatives), a rhodium(III) catalyst can facilitate the cleavage of a C-H bond ortho to the directing group. rsc.org This generates a rhodacycle intermediate, which can then react with coupling partners like alkynes or alkenes to build complex polycyclic structures through annulation cascades. rsc.orgdicp.ac.cn These methods provide atom-economical routes to valuable heterocyclic frameworks.

Advanced Spectroscopic and Structural Elucidation of Acetophenone, 3 Propyl 5ci and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules by providing detailed information about the carbon-hydrogen framework.

¹H-NMR and ¹³C-NMR Chemical Shift Analysis

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of 3-propylacetophenone, the aromatic protons would appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The acetyl group's methyl protons would present as a sharp singlet at approximately 2.6 ppm. scribd.com The propyl group would show a triplet for the terminal methyl group (around 0.9 ppm), a sextet for the central methylene (B1212753) group (around 1.6 ppm), and a triplet for the methylene group attached to the aromatic ring (around 2.6 ppm). The integration of these signals would correspond to the number of protons in each group.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the acetyl group is typically the most downfield signal, appearing around 198 ppm. rsc.org The aromatic carbons would resonate in the range of 125-140 ppm. The carbons of the propyl group and the acetyl methyl group would appear in the upfield region. For comparison, the ¹³C-NMR chemical shifts for 3-methylacetophenone are provided in the table below. rsc.org

Table 1: Predicted ¹³C-NMR Chemical Shifts for 3-Propylacetophenone and Experimental Data for Related Compounds

Carbon Atom Predicted Chemical Shift (ppm) for 3-Propylacetophenone Experimental Chemical Shift (ppm) for 3-Methylacetophenone rsc.org Experimental Chemical Shift (ppm) for Acetophenone (B1666503) scribd.com
C=O ~198 198.3 198.2
C-aromatic (ipso, acetyl) ~137 137.2 137.1
C-aromatic (ipso, propyl) ~143 138.3 -
C-aromatic (ortho) ~126, ~128 128.4, 125.6 128.3
C-aromatic (meta) ~128, ~133 133.8, 128.7 128.6
C-aromatic (para) ~128 - 133.1
-CH₃ (acetyl) ~26 26.6 26.6
-CH₂- (propyl, attached to ring) ~38 - -
-CH₂- (propyl, middle) ~24 - -
-CH₃ (propyl, terminal) ~14 21.3 -

Advanced 2D NMR Techniques (e.g., APT)

To unambiguously assign the signals in the ¹H and ¹³C-NMR spectra, advanced 2D NMR techniques are employed. hmdb.cachemicalbook.com The Attached Proton Test (APT) is a particularly useful 1D experiment that distinguishes between different types of carbon atoms based on the number of attached protons. docbrown.infolibretexts.org In an APT spectrum, quaternary (C) and methylene (CH₂) carbons appear as signals with opposite phase to methine (CH) and methyl (CH₃) carbons. docbrown.infolibretexts.org This allows for the clear identification of each type of carbon in 3-propylacetophenone, confirming the assignments made from the 1D spectra. Other 2D techniques like COSY (Correlation Spectroscopy) would show correlations between coupled protons, for instance, within the propyl group, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon. hmdb.cachemicalbook.com

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule. nist.gov

For 3-propylacetophenone, the most prominent vibrational band would be the C=O stretching of the ketone, which is expected to appear in the FTIR spectrum around 1685 cm⁻¹. The aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the alkyl groups would be found around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The NIST WebBook provides an IR spectrum for the isomeric 4-n-propylacetophenone, which shows a strong carbonyl peak at 1684 cm⁻¹. hmdb.ca

Table 2: Characteristic Vibrational Frequencies for 3-Propylacetophenone

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
C=O Stretching 1700 - 1680
Aromatic C=C Stretching 1600 - 1450
Aromatic C-H Stretching 3100 - 3000
Aliphatic C-H Stretching 3000 - 2850

Correlation of Experimental and Theoretical Vibrational Frequencies

To gain a deeper understanding of the vibrational modes, theoretical calculations using methods like Density Functional Theory (DFT) can be performed. spectrabase.com The calculated vibrational frequencies can then be correlated with the experimental FTIR and Raman spectra. spectrabase.com This correlation aids in the precise assignment of each vibrational band to a specific molecular motion. Studies on related molecules, such as 3-aminoacetophenone, have demonstrated good agreement between experimental and theoretically calculated vibrational frequencies after applying appropriate scaling factors. libretexts.orgnp-mrd.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its fragmentation pattern.

The electron ionization (EI) mass spectrum of 3-propylacetophenone (molecular weight: 162.23 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z 162. A prominent peak would be the base peak, likely corresponding to the acylium ion [CH₃CO]⁺ at m/z 43 or the ion formed by benzylic cleavage, [M-C₂H₅]⁺ at m/z 133. Another significant fragmentation pathway for ketones is the McLafferty rearrangement, although it is less likely in this specific structure. The fragmentation of the propyl chain would also contribute to the spectrum. For comparison, the mass spectrum of the isomeric 4-n-propylacetophenone shows a molecular ion at m/z 162 and a base peak at m/z 147, corresponding to the loss of a methyl group. hmdb.ca

Table 3: Expected Key Fragments in the Mass Spectrum of 3-Propylacetophenone

m/z Proposed Fragment
162 [M]⁺ (Molecular ion)
147 [M - CH₃]⁺
133 [M - C₂H₅]⁺ (Benzylic cleavage)
119 [M - C₃H₇]⁺ or [C₆H₄COCH₃]⁺
91 [C₇H₇]⁺ (Tropylium ion)
43 [CH₃CO]⁺ (Acylium ion)

High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent ion and its fragments. This capability is crucial for confirming the molecular formula of 3-propylacetophenone as C₁₁H₁₄O and for distinguishing it from other isobaric compounds. HRMS is also invaluable in the analysis of complex mixtures and in metabolism studies, where the precise identification of metabolites is required. chemicalbook.com

X-ray Crystallography for Solid-State Structure Determination

Despite a thorough search of crystallographic databases, no specific entry for Acetophenone, 3-propyl-(5CI) was found. This indicates that the compound has likely not been crystallized and subjected to X-ray diffraction analysis, or the results have not been deposited in public repositories. The reasons for this could be manifold, including difficulties in obtaining single crystals of sufficient quality for diffraction experiments. The presence of a flexible propyl group can introduce conformational disorder, which can hinder the formation of a well-ordered crystal lattice.

In the absence of direct data for Acetophenone, 3-propyl-(5CI), the analysis of a structurally related compound can serve as a valuable proxy. A notable example is the crystal structure of (E,E)-2′,4′-dihydroxyacetophenone azine dimethylformamide disolvate, which incorporates the acetophenone moiety. The study of this compound reveals key structural features that are likely to be relevant to substituted acetophenones in general.

A 2016 study published in Acta Crystallographica Section E: Crystallographic Communications detailed the crystal structure of (E,E)-2′,4′-dihydroxyacetophenone azine dimethylformamide disolvate. researchgate.net The analysis revealed that the azine molecule is centrosymmetric and that all its non-hydrogen atoms are approximately coplanar. researchgate.net A significant feature is the presence of an intramolecular O—H⋯N hydrogen bond. researchgate.net In the crystal, the azine and dimethylformamide solvent molecules are linked by O—H⋯O hydrogen bonds, highlighting the importance of hydrogen bonding in the crystal packing of hydroxylated acetophenone derivatives. researchgate.net

The crystallographic data for this related compound is summarized in the following tables:

Crystal Data for (E,E)-2′,4′-dihydroxyacetophenone azine dimethylformamide disolvate

ParameterValue
Chemical FormulaC₁₆H₁₆N₂O₄·2C₃H₇NO
Formula Weight446.50
Crystal SystemTriclinic
Space GroupP-1
Temperature (K)298

Unit Cell Dimensions for (E,E)-2′,4′-dihydroxyacetophenone azine dimethylformamide disolvate

ParameterValue (Å/°)
a6.1616 (7) Å
b7.3109 (8) Å
c13.4537 (15) Å
α96.771 (1) °
β103.049 (2) °
γ96.607 (1) °
Volume579.96 (11) ų
Z1

The data presented for this derivative underscores the type of detailed structural information that can be obtained from X-ray crystallography. For Acetophenone, 3-propyl-(5CI), one would expect the propyl group to influence the crystal packing through steric effects and weak C-H···π or C-H···O interactions, in the absence of strong hydrogen bond donors like hydroxyl groups. The determination of its crystal structure would provide a more complete understanding of its solid-state properties.

Computational and Theoretical Chemistry Studies on Acetophenone, 3 Propyl 5ci

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure.nih.gov

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the optimal three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure).

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. nih.gov Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of a molecule from its electron density. This approach is particularly well-suited for studying medium-sized organic molecules like Acetophenone (B1666503), 3-propyl-(5CI).

DFT calculations can be employed to determine a variety of electronic properties, including:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and its behavior in chemical reactions.

Electron Density Distribution: This reveals the electron-rich and electron-poor regions of the molecule, offering insights into its polarity and intermolecular interactions.

Mulliken and Natural Population Analysis (NPA) Charges: These analyses assign partial charges to each atom in the molecule, which helps in understanding its electrostatic potential and reactive sites.

For Acetophenone, 3-propyl-(5CI), DFT would be instrumental in understanding how the propyl group at the meta position influences the electronic environment of the aromatic ring and the acetyl group.

The accuracy of DFT calculations is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility in describing the distribution of electrons, leading to more accurate results, but at a higher computational expense.

Commonly used basis sets in studies of organic molecules include the Pople-style basis sets (e.g., 6-31G*, 6-311++G**) and the Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). The choice of basis set is a critical step in the computational methodology and is often guided by the specific properties being investigated and the available computational resources. For instance, a basis set with diffuse functions (indicated by a "+" or "aug-") is important for accurately describing anions and weak intermolecular interactions.

A typical computational setup for Acetophenone, 3-propyl-(5CI) might involve geometry optimization using the B3LYP functional with a 6-311G(d,p) basis set.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Theoretical vibrational frequencies and their corresponding infrared (IR) intensities can be calculated using DFT. These calculations provide a predicted IR spectrum that can be compared with an experimentally measured spectrum. The vibrational modes, which correspond to the stretching, bending, and twisting of chemical bonds, can be visualized to understand the atomic motions associated with each peak in the spectrum.

For Acetophenone, 3-propyl-(5CI), key vibrational modes would include the C=O stretch of the acetyl group, the C-C stretches within the aromatic ring, and the various C-H stretches and bends of the propyl and methyl groups.

Table 1: Hypothetical Calculated Vibrational Frequencies for Acetophenone, 3-propyl-(5CI) This table is for illustrative purposes and does not represent experimentally verified data.

Vibrational Mode Calculated Frequency (cm⁻¹)
C=O Stretch 1705
Aromatic C-C Stretch 1600-1450
Aliphatic C-H Stretch 2960-2870

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.org By predicting the ¹H and ¹³C NMR spectra, computational chemistry can aid in the structural elucidation of complex molecules. The calculated chemical shifts are typically referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS).

These predictions are highly sensitive to the molecular geometry, making them a good tool for confirming the results of conformational analysis. DFT calculations, often at the B3LYP/6-311+G(2d,p) level of theory, are commonly used for GIAO-based NMR predictions. rsc.org

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for Acetophenone, 3-propyl-(5CI) This table is for illustrative purposes and does not represent experimentally verified data.

Carbon Atom Predicted Chemical Shift (ppm)
Carbonyl Carbon (C=O) 198.5
Aromatic C1 (ipso to C=O) 137.2
Aromatic C2/C6 128.4
Aromatic C3 (ipso to propyl) 145.1
Aromatic C4/C5 126.8, 132.5
Propyl CH₂ 38.1, 24.5
Propyl CH₃ 13.9

Conformational Analysis and Torsional Barriers.nih.gov

Molecules with rotatable single bonds, like the propyl group and the acetyl group in Acetophenone, 3-propyl-(5CI), can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to determine the energy barriers for rotation between them.

This analysis is typically performed by systematically rotating a specific dihedral angle and calculating the energy at each step. The resulting potential energy surface reveals the energy minima corresponding to stable conformers and the energy maxima corresponding to transition states. Understanding the conformational preferences is crucial as it can significantly impact the molecule's physical properties and biological activity. For Acetophenone, 3-propyl-(5CI), key torsional barriers would be associated with the rotation of the propyl group and the rotation of the acetyl group relative to the plane of the benzene (B151609) ring.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling, particularly through methods like Density Functional Theory (DFT) and ab initio calculations, is a powerful approach to unraveling the intricate details of chemical reaction mechanisms. numberanalytics.com For aromatic ketones like 3-propylacetophenone, these studies can map out the energetic pathways of various transformations, such as reduction of the carbonyl group or reactions involving the aromatic ring. numberanalytics.com

By calculating the energies of reactants, products, and any intermediate structures, a potential energy surface for the reaction can be constructed. numberanalytics.com This surface provides a theoretical landscape that guides the molecule from its initial to its final state. For instance, in the context of a transition metal-catalyzed reaction, computational models can help identify the active catalytic species and elucidate the step-by-step mechanism of bond formation and cleavage. rsc.orgnih.gov These models can also predict the stereoselectivity of a reaction by comparing the energy barriers of different stereochemical pathways. rsc.org

A critical aspect of understanding a reaction mechanism is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. youtube.com Computational methods allow for the precise location of these transient structures and the calculation of their energies, which correspond to the activation energy of the reaction.

Below is a hypothetical energy profile for the reduction of Acetophenone, 3-propyl-(5CI). The values are illustrative and based on typical data for similar aromatic ketone reductions.

SpeciesRelative Energy (kcal/mol)
Reactants (3-Propylacetophenone + Reducing Agent)0.0
Transition State+15.5
Products (1-(3-propylphenyl)ethan-1-ol)-10.2

Molecular Modeling of Intermolecular Interactions

The behavior of a molecule is not solely governed by its intramolecular forces but also by its interactions with surrounding molecules. Molecular modeling can be employed to study the non-covalent intermolecular interactions of Acetophenone, 3-propyl-(5CI) with other molecules, such as solvents or biological macromolecules. neliti.comnih.gov

These interactions, which include hydrogen bonds, van der Waals forces, and π-stacking interactions, play a crucial role in determining the physical properties and reactivity of the compound. For example, the interaction of the carbonyl oxygen of 3-propylacetophenone with protic solvents via hydrogen bonding can influence its spectroscopic properties and reactivity. acs.org Similarly, the aromatic ring can engage in π-π stacking interactions with other aromatic systems. Computational models can quantify the strength and geometry of these interactions, providing a detailed picture of the molecule's behavior in different chemical environments. neliti.com

The following table summarizes the potential intermolecular interactions for Acetophenone, 3-propyl-(5CI) that can be investigated through molecular modeling.

Type of InteractionInteracting Group on 3-PropylacetophenonePotential Interacting PartnerSignificance
Hydrogen BondingCarbonyl OxygenProtic Solvents (e.g., water, ethanol)Influences solubility and reactivity
π-π StackingAromatic RingOther Aromatic MoleculesContributes to self-assembly and crystal packing
van der Waals ForcesEntire MoleculeAll MoleculesDetermines bulk properties like boiling point

Research Applications and Interdisciplinary Studies of Acetophenone, 3 Propyl 5ci

Role as Synthetic Building Blocks and Chemical Intermediates

Acetophenone (B1666503), 3-propyl-(5CI) is a versatile synthetic building block in organic chemistry. Acetophenones, in general, are recognized as important precursors for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. nih.govmdpi.com Their utility stems from the reactivity of the ketone functional group and the potential for substitution on the phenyl ring.

The compound serves as a key intermediate in multi-step synthetic pathways. For instance, it is a precursor to more complex derivatives such as 2',4'-dihydroxy-3'-propylacetophenone (B104700). This dihydroxy derivative is synthesized through processes like the acylation of resorcinol (B1680541) followed by propylation. smolecule.com This specific derivative is, in turn, a crucial starting material for producing a class of compounds known as chalcones through Claisen-Schmidt condensation reactions with various substituted benzaldehydes. smolecule.com These chalcones are investigated for their antioxidant and anti-inflammatory properties, highlighting the role of the original 3-propylacetophenone scaffold in creating molecules with significant biological potential. smolecule.com

The strategy of using foundational molecules like amino acetophenones for Diversity-Oriented Synthesis (DOS) further illustrates the importance of this class of compounds. mdpi.com DOS allows for the creation of large libraries of structurally diverse molecules from a common starting block, which is a key process in drug discovery. mdpi.com The 3-propylacetophenone structure can be similarly employed to generate a variety of analogs for screening in medicinal chemistry. Advanced chemical building blocks are essential for functionalizing drug-like compounds to explore structure-activity relationships (SAR) and to modify physicochemical properties like solubility and metabolic stability. lifechemicals.com

Catalysis and Reaction Engineering Involving Propylacetophenones

The conversion of acetophenones, including propyl-substituted variants, is a significant area of study in catalysis and reaction engineering. Research focuses on developing efficient and selective catalytic systems for transformations such as hydrogenation, hydrodeoxygenation, and ketalization.

Both heterogeneous and homogeneous catalysis play crucial roles in the transformation of acetophenones.

Heterogeneous Catalysis: These systems are advantageous due to the ease of catalyst separation and reusability. researchgate.net A notable example is the liquid-phase hydrodeoxygenation (HDO) of acetophenone to ethylbenzene (B125841), a value-added chemical. nih.gov This reaction has been efficiently carried out using palladium nanoparticles supported on a porous organic polymer (Pd@Ph-POP). nih.govdtu.dk The solid catalyst demonstrates high selectivity (99%) and robust performance. nih.gov Another application of heterogeneous catalysis is the synthesis of acetophenone 1,3-propandiol ketal using a solid superacid catalyst, SO₄²⁻-TiO₂/Al₂O₃. researchgate.net This process is optimized for high yield and purity under specific reaction conditions. researchgate.net

Homogeneous Catalysis: While facing challenges in catalyst separation, homogeneous catalysts often exhibit high activity and selectivity. researchgate.net The hydroformylation of alkenes, a large-scale industrial process for producing aldehydes, frequently employs homogeneous rhodium complexes. researchgate.net Although not a direct conversion of 3-propylacetophenone, the principles of using soluble metal complexes as catalysts are broadly applicable in organic synthesis and represent a key area of catalysis research. mpg.dempg.de

The rational design of catalytic systems is critical for optimizing the conversion of acetophenone and its derivatives.

One innovative approach involves the encapsulation of palladium nanoparticles (Pd-NPs) within the nanocages of a porous organic polymer (Ph-POP). nih.govdtu.dk This design prevents the aggregation and leaching of the active metal, ensuring catalyst stability and reusability. nih.gov The polymer support itself, enriched with phenolic hydroxyl groups, is not merely passive; it enhances catalytic activity through a synergistic effect with the palladium nanoparticles and facilitates key reaction steps. nih.govdtu.dk Density functional theory (DFT) calculations have shown that these hydroxyl groups facilitate the dehydration of the phenylethanol intermediate, which is a crucial step in the formation of the final ethylbenzene product. nih.gov

For ketal synthesis, the design of the SO₄²⁻-TiO₂/Al₂O₃ solid superacid catalyst involves optimizing several parameters to achieve high performance. researchgate.net The optimal conditions include a specific TiO₂ loading amount, catalyst calcination temperature, and precise ratios of reactants and catalyst dosage. researchgate.net

Table 1: Design and Performance of Catalytic Systems for Acetophenone Conversion
Catalytic SystemReaction TypeKey Design FeaturesSubstrateProductSelectivity/YieldReference
Pd@Ph-POPHydrodeoxygenation (HDO)Encapsulated Pd nanoparticles in a hydroxyl-rich porous organic polymer support.AcetophenoneEthylbenzene99% Selectivity nih.gov
SO₄²⁻-TiO₂/Al₂O₃Ketal SynthesisSolid superacid catalyst prepared by impregnation-calcination.AcetophenoneAcetophenone 1,3-propandiol ketal96.5% Yield researchgate.net

Investigation of Biological Activities at a Molecular Level

While research on the specific biological activities of Acetophenone, 3-propyl-(5CI) is limited, studies on its derivatives provide significant insights into its potential at a molecular level. Acetophenones are a class of naturally occurring phenolic compounds that have been assayed for a range of pharmacological activities, including cytotoxic, antimicrobial, and antioxidant effects. nih.govkib.ac.cnnih.gov The introduction of functional groups, such as hydroxyls, to the 3-propylacetophenone core can dramatically influence its biological interactions.

Derivatives of 3-propylacetophenone have been investigated as potential enzyme inhibitors. For example, 2',4'-dihydroxy-3'-propylacetophenone has been studied for its potential antitumor and antiviral properties. smolecule.com Its mechanism is believed to involve the inhibition of key enzymes related to cell growth and viral replication. smolecule.com The hydroxyl groups on the phenyl ring are crucial for these interactions, as they can form hydrogen bonds with biological macromolecules like enzymes, potentially mimicking a transition state or blocking an active site. smolecule.com

Studies on other, structurally related ketone derivatives further support this potential. A series of trifluoromethyl ketones have been shown to be potent transition-state mimic inhibitors of esterolytic enzymes, including acetylcholinesterase (AChE) and juvenile hormone esterase (JHE). nih.gov Similarly, derivatives of neuraminic acid have been synthesized to inhibit human neuraminidase 3 (NEU3), demonstrating that molecules with related structural features can be tailored for specific enzyme targets. nih.gov These findings suggest that the 3-propylacetophenone scaffold could be a valuable starting point for designing novel enzyme inhibitors.

The biological effects of 3-propylacetophenone derivatives are often mediated through interactions with cellular receptors and the modulation of signal transduction pathways. Interaction studies have shown that 2',4'-dihydroxy-3'-propylacetophenone can influence pathways related to cell proliferation and apoptosis. smolecule.com These effects are attributed to the molecule's ability to bind to specific biological targets, thereby initiating or disrupting a signaling cascade. smolecule.com

The propyl group itself can play a significant role in these interactions. The addition of a propyl group enhances the lipophilicity of the molecule compared to an unsubstituted acetophenone. smolecule.com This increased lipophilicity can affect how the molecule is absorbed and distributed in biological systems, potentially improving its ability to cross cell membranes and reach intracellular targets. smolecule.com While not an acetophenone, the binding of [³H]N-propylapomorphine to the D2-dopamine receptor illustrates that a propyl group can be a key feature for high-affinity binding to a receptor. nih.gov This suggests that the propyl substituent on the acetophenone ring could contribute to specific receptor interactions, thereby modulating cellular signaling.

Antimicrobial Efficacy and Mechanistic Insights (In Vitro Studies)

While direct in vitro studies on the antimicrobial efficacy of Acetophenone, 3-propyl-(5CI) are not extensively documented in publicly available literature, research on analogous acetophenone derivatives provides significant insights into its potential antimicrobial activities. The antimicrobial properties of acetophenones are often attributed to their chemical structure, which can be modified to enhance efficacy against various microbial strains.

Studies on a range of acetophenone derivatives have demonstrated their potential as antibacterial agents. For instance, a study evaluating twenty different acetophenone derivatives against both Gram-positive and Gram-negative bacteria identified several compounds with notable activity. nih.gov The most active among the tested group included 4-methyl, 2-hydroxy, 3-bromo, 4-ethoxy, 3-nitro, and 4-nitro acetophenones. nih.gov This suggests that the nature and position of the substituent on the aromatic ring play a crucial role in determining the antibacterial potency. The presence of a propyl group at the meta-position, as in Acetophenone, 3-propyl-(5CI), likely influences its lipophilicity, which is a key factor in microbial cell membrane penetration.

Furthermore, research into prenylated acetophenones has revealed potent activity against Gram-positive bacteria, including clinically significant strains like Staphylococcus aureus. nih.gov The lipophilicity conferred by the prenyl group was suggested to facilitate easier penetration through the bacterial cell wall, leading to bactericidal activity. nih.gov By analogy, the propyl group in Acetophenone, 3-propyl-(5CI) could enhance its ability to interact with and disrupt bacterial membranes.

The following table summarizes the antimicrobial activity of various acetophenone derivatives against different microorganisms, providing a comparative context for the potential efficacy of Acetophenone, 3-propyl-(5CI).

CompoundTest OrganismActivityReference
4-MethylacetophenoneBacillus subtilis, Staphylococcus aureus, Salmonella typhi, Enterobacter aerogenes, Proteus vulgarisActive nih.gov
2-HydroxyacetophenoneBacillus subtilis, Staphylococcus aureus, Salmonella typhi, Enterobacter aerogenes, Proteus vulgarisActive nih.gov
3-BromoacetophenoneBacillus subtilis, Staphylococcus aureus, Salmonella typhi, Enterobacter aerogenes, Proteus vulgarisActive nih.gov
4-EthoxyacetophenoneBacillus subtilis, Staphylococcus aureus, Salmonella typhi, Enterobacter aerogenes, Proteus vulgarisActive nih.gov
3-NitroacetophenoneBacillus subtilis, Staphylococcus aureus, Salmonella typhi, Enterobacter aerogenes, Proteus vulgarisActive nih.gov
4-NitroacetophenoneBacillus subtilis, Staphylococcus aureus, Salmonella typhi, Enterobacter aerogenes, Proteus vulgarisMost active and slimicidal nih.gov
Crassipetalone A (a prenylated acetophenone)Staphylococcus aureus, Enterococcus faeciumPotent, with MIC75 values of 2.6–20.6 µM nih.gov
CyclohexylacetophenoneMycobacterium smegmatisBacteriostatic, MIC of 246 µM researchgate.net
PiperidinoacetophenoneMycobacterium smegmatisBacteriostatic, MIC of 246 µM researchgate.net

Modulation of Gene Expression and Metabolic Processes

Specific research on the modulation of gene expression by Acetophenone, 3-propyl-(5CI) is currently limited. However, studies on related acetophenone derivatives suggest potential interactions with cellular metabolic pathways, primarily through enzyme inhibition.

A study on a series of acetophenone derivatives demonstrated their inhibitory effects on several key metabolic enzymes, including α-glycosidase, human carbonic anhydrases I and II (hCA I/II), and acetylcholinesterase (AChE). nih.gov The investigated compounds showed varying degrees of inhibition, with Ki values in the micromolar range. nih.gov This indicates that acetophenone derivatives have the potential to modulate metabolic processes by targeting specific enzymes. While this study did not directly assess changes in gene expression, the inhibition of these enzymes can have downstream effects on related metabolic and signaling pathways.

The broader field of chemical-induced gene expression profiling aims to understand how different compounds alter gene expression patterns in cells. nih.gov Such approaches could, in the future, be applied to Acetophenone, 3-propyl-(5CI) to elucidate its specific effects on gene expression and identify potential therapeutic targets or mechanisms of action.

Given the lack of direct evidence, it is hypothesized that Acetophenone, 3-propyl-(5CI), like other acetophenone derivatives, may influence metabolic processes through enzyme interactions rather than direct, large-scale modulation of gene expression. Further research, such as transcriptomic analysis of cells treated with Acetophenone, 3-propyl-(5CI), is needed to fully understand its impact on gene expression and metabolic regulation.

Material Science Applications (e.g., Corrosion Inhibition)

Acetophenone and its derivatives have been recognized for their utility in material science, particularly as corrosion inhibitors for various metals and alloys. These organic compounds can form a protective layer on the metal surface, thereby mitigating the corrosive effects of aggressive environments.

The effectiveness of acetophenone derivatives as corrosion inhibitors is attributed to the presence of the aromatic ring and the carbonyl group, which can interact with the metal surface. The substituent on the aromatic ring can further influence the efficiency of corrosion inhibition. For instance, studies have shown that some acetophenone derivatives can act as effective corrosion inhibitors for mild steel in acidic media. unpatti.ac.idresearchgate.net

A patent for an environmentally improved acid corrosion inhibitor describes a composition that includes a reaction product of a ketone, such as acetophenone, with other components. google.com This highlights the industrial relevance of acetophenone in corrosion protection formulations. Another patent details corrosion inhibitor formulations with improved performance and lower toxicity, which can be synthesized using acetophenone or its derivatives. google.com

The following table presents data on the corrosion inhibition efficiency of various acetophenone derivatives on different metals.

Compound/CompositionMetalCorrosive MediumInhibition Efficiency (%)Reference
2,4-dimethylacetophenone semicarbazoneMild steel-3Diesel fuelIncreases with concentration unpatti.ac.id
2,4-dimethylacetophenone thiosemicarbazoneMild steel-3Diesel fuelIncreases with concentration unpatti.ac.id
(E)-3-(2-allyloxy)phenyl)-1-(4-hydroxy-2-methylphenyl)prop-2-en-1-oneMild steel-3Diesel fuelIncreases with concentration unpatti.ac.id
Reaction product of acetophenone, thiourea, formaldehyde, and HClNot specifiedHydrochloric acidEffective google.com
Reaction products of dehydroabietylamine, acetophenone, glycolic acid, and paraformaldehydeNot specifiedAqueous acidEffective google.com

Environmental Transformations and Degradation Pathways (e.g., Photolysis, Bioremediation)

The environmental fate of Acetophenone, 3-propyl-(5CI) is determined by various transformation and degradation processes, including photolysis and bioremediation. While specific data for the 3-propyl derivative is scarce, studies on the parent compound, acetophenone, provide valuable insights into its potential environmental behavior.

Photolysis:

Acetophenone is susceptible to photodegradation in the presence of sunlight. Studies on the photocatalytic degradation of acetophenone in water using semiconductor oxides like ZnO have shown that it can be effectively mineralized. iosrjournals.org The degradation process involves the generation of reactive oxygen species (ROS) that attack the acetophenone molecule. iosrjournals.org One of the identified intermediates in the photodegradation of acetophenone is 1-hydroxy acetophenone. iosrjournals.org It is plausible that Acetophenone, 3-propyl-(5CI) would undergo similar photocatalytic degradation, potentially with different kinetics due to the presence of the propyl group.

Research on other benzophenone (B1666685) derivatives has shown that photodegradation can sometimes lead to the formation of photoactive products that can accelerate the degradation of the parent compound and other organic contaminants. acs.org

Bioremediation:

Microbial degradation is a significant pathway for the removal of acetophenone from the environment. Certain microorganisms, such as Arthrobacter species, can utilize acetophenone as a sole source of carbon and energy. nih.gov The metabolic pathway involves an oxygenase-catalyzed insertion of an oxygen atom to form phenyl acetate (B1210297), which is then hydrolyzed to phenol (B47542) and acetate. nih.gov

Studies have also demonstrated the microbial degradation of chlorinated acetophenones by mixed cultures of bacteria. nih.gov The degradation pathway for these compounds also involves the formation of corresponding phenyl acetates and phenols. nih.gov This suggests that the core structure of acetophenone is amenable to microbial attack, and it is likely that Acetophenone, 3-propyl-(5CI) could also be biodegraded by suitably adapted microbial communities. The propyl group may influence the rate and pathway of degradation.

Future Research Directions and Unexplored Avenues for Acetophenone, 3 Propyl 5ci

Development of Novel Asymmetric Synthetic Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. beilstein-journals.org For Acetophenone (B1666503), 3-propyl-(5CI), the development of novel asymmetric synthetic routes is a critical area of future research. While various methods exist for the synthesis of acetophenone derivatives, achieving high stereoselectivity in the introduction of the propyl group or in subsequent transformations of the ketone functionality remains a significant challenge.

Future investigations will likely focus on the design and application of novel chiral catalysts, including transition metal complexes and organocatalysts, to achieve high yields and enantiomeric excesses. nih.gov The use of chiral auxiliaries temporarily attached to the molecule to direct the stereochemical outcome of a reaction, represents another promising strategy. wikipedia.orgnumberanalytics.comsigmaaldrich.comharvard.eduresearchgate.net Researchers may explore the use of pseudoephedrine and pseudoephenamine as effective chiral auxiliaries in the asymmetric synthesis of related compounds. wikipedia.orgharvard.edu The development of efficient and scalable asymmetric hydrogenation processes for related propiophenones could also provide a viable pathway to chiral 3-propyl-1-phenylethanol, a direct precursor to the target molecule. ccsenet.orgpku.edu.cnchimia.chrsc.org

Table 1: Potential Asymmetric Synthetic Strategies for Acetophenone, 3-propyl-(5CI)

StrategyDescriptionPotential Advantages
Chiral CatalysisUtilization of chiral transition metal complexes or organocatalysts to induce stereoselectivity.High catalytic efficiency, potential for high enantiomeric excess.
Chiral AuxiliariesTemporary incorporation of a chiral molecule to direct the stereochemical outcome of reactions.Well-established methodology, predictable stereochemical control.
Asymmetric HydrogenationEnantioselective reduction of a prochiral precursor, such as 3-propylpropiophenone.Direct route to chiral alcohols, often with high enantioselectivity.

Advanced Mechanistic Studies using Ultrafast Spectroscopy

Understanding the intricate dance of electrons and atoms during a chemical reaction is fundamental to controlling and optimizing chemical processes. Ultrafast spectroscopy, with its ability to capture events on femtosecond (10-15 s) timescales, offers an unparalleled window into these dynamics. youtube.comnih.gov For Acetophenone, 3-propyl-(5CI), the application of techniques like femtosecond transient absorption spectroscopy will be instrumental in unraveling its photochemical and photophysical properties. pku.edu.cnd-nb.infounimelb.edu.auillinois.edunih.gov

Future research in this area will likely involve pump-probe experiments where an initial laser pulse excites the molecule, and a subsequent, time-delayed pulse probes the resulting changes in absorption. By varying the delay between the pump and probe pulses, researchers can map the evolution of excited states, identify transient intermediates, and determine the rates of various photophysical processes such as intersystem crossing and internal conversion. Laser flash photolysis studies can further elucidate the behavior of triplet excited states and their subsequent reactions. unimelb.edu.auscielo.br These studies will provide a detailed picture of the energy landscape and reaction pathways of 3-propylacetophenone, paving the way for its application in areas such as photochemistry and materials science.

Table 2: Ultrafast Spectroscopic Techniques for Studying Acetophenone, 3-propyl-(5CI)

TechniqueInformation GainedPotential Applications
Femtosecond Transient AbsorptionExcited state dynamics, identification of transient species, reaction kinetics.Photochemistry, materials science, understanding reaction mechanisms.
Laser Flash PhotolysisTriplet state properties, radical formation and decay.Photopolymerization, photocatalysis.

Integration of Machine Learning and Artificial Intelligence in Predictive Chemistry for Propylacetophenones

Table 3: Applications of AI and Machine Learning in Propylacetophenone Research

ApplicationDescriptionPotential Impact
Reactivity PredictionML models to predict the outcome and regioselectivity of reactions.Faster optimization of reaction conditions, reduced experimental effort.
RetrosynthesisAI algorithms to design synthetic routes to complex target molecules.Discovery of novel and more efficient synthetic pathways.
Catalyst DesignComputational screening and design of catalysts for specific transformations.Development of highly active and selective catalysts.

Exploration of New Catalytic Transformations

The development of novel catalytic transformations is a continuous pursuit in organic synthesis, enabling the construction of complex molecular architectures with greater efficiency and precision. For Acetophenone, 3-propyl-(5CI), future research will undoubtedly focus on exploring new catalytic methods for its functionalization.

A key area of interest will be the catalytic C-H functionalization of the propyl side chain and the aromatic ring. nih.govresearchgate.netorganic-chemistry.orgnih.govprinceton.edu This approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering a more atom-economical and environmentally benign alternative to traditional synthetic methods. Researchers will likely investigate the use of various transition metal catalysts to achieve selective functionalization at different positions of the molecule. Furthermore, the development of novel catalysts for the hydrodeoxygenation of the ketone group could provide a selective route to the corresponding 3-propylethylbenzene, a valuable building block. d-nb.info The exploration of cascade reactions, where multiple transformations occur in a single pot, could also lead to the rapid synthesis of complex heterocyclic and carbocyclic structures from 3-propylacetophenone. nih.govresearchgate.net

Table 4: Potential Catalytic Transformations of Acetophenone, 3-propyl-(5CI)

TransformationDescriptionPotential Products
C-H FunctionalizationDirect conversion of C-H bonds to other functional groups.Diversely functionalized propylacetophenone derivatives.
HydrodeoxygenationSelective removal of the carbonyl oxygen.3-Propylethylbenzene.
Cascade ReactionsMulti-step transformations in a single reaction vessel.Complex polycyclic compounds.

Novel Bio-inspired Applications beyond Known Activities

Nature has long served as a source of inspiration for the development of new technologies and materials. Acetophenone and its derivatives are known to possess a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. rsc.orgresearchgate.netscielo.brresearchgate.netmdpi.comnih.govscirp.org Future research into Acetophenone, 3-propyl-(5CI) will likely explore novel bio-inspired applications that leverage and expand upon these known activities.

Table 5: Potential Bio-inspired Applications of Acetophenone, 3-propyl-(5CI)

Application AreaDescriptionPotential Impact
BiosensorsDevelopment of sensors for the detection of specific analytes.Environmental monitoring, medical diagnostics.
Drug DiscoverySynthesis of novel bioactive compounds.New therapeutic agents for a range of diseases.
BiomaterialsIncorporation into antimicrobial or antioxidant materials.Improved food safety, prevention of medical device-related infections.
Biomimetic CatalysisDesign of catalysts that mimic the function of enzymes.Highly efficient and selective chemical transformations.

Q & A

Q. What role does 3-propylacetophenone play in agrochemical or pharmaceutical precursor synthesis?

  • Case Study : Use as a scaffold for fungicide development via halogenation or sulfonation at the para position. Evaluate bioactivity against plant pathogens (e.g., Fusarium spp.) using microdilution assays .

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